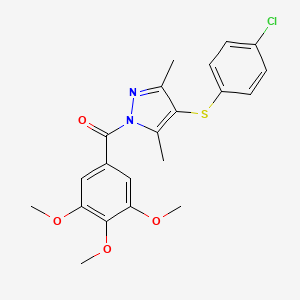

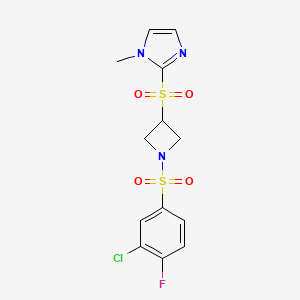

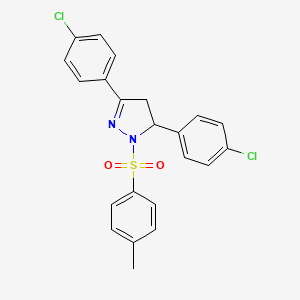

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and structural formula.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications

Water Oxidation Catalysts

Research on Ru complexes involving derivatives similar to 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has demonstrated their potential as water oxidation catalysts. Zong and Thummel (2005) reported the synthesis of dinuclear complexes through the reaction of a bridging ligand with Ru(DMSO)4Cl2, showing significant oxygen evolution activity in the presence of Ce(IV)-CF3SO3H solution. These complexes were characterized by their electronic absorption and redox properties, highlighting the influence of the axial ligand on their catalytic efficiency (Zong & Thummel, 2005).

Synthesis and Anticonvulsant Activity

Samanta et al. (2011) synthesized derivatives of 6-phenyl(3ʼ-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one and evaluated their anticonvulsant activity. These derivatives exhibited significant anticonvulsant effects, highlighting the compound's potential in the development of new therapeutic agents (Samanta et al., 2011).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, demonstrating their antimicrobial and antioxidant activity. These compounds were also subjected to in silico molecular docking screenings, showing moderate to good binding energies, indicating their potential as antimicrobial agents (Flefel et al., 2018).

Corrosion Inhibition

Mashuga et al. (2017) investigated the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl. The study found that these derivatives are effective mixed-type inhibitors, suggesting their potential application in protecting metals from corrosion (Mashuga et al., 2017).

Synthetic Methods and Chemical Transformations

Research on substituted pyridazines, including those related to 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, has also focused on their synthesis and applications in creating complex molecular structures. Cooke et al. (2011) described the preparation of phenyl, pyridyl, and pyrazinyl substituted pyridazines via the inverse electron demand Diels-Alder reaction, demonstrating their utility as ligands in homoleptic and heteroleptic Ru(II) complexes. These studies contribute to understanding the structural and electronic properties of these compounds, furthering their application in materials science and coordination chemistry (Cooke et al., 2011).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.

Future Directions

This involves predicting the potential applications of the compound and the future research directions.

properties

IUPAC Name |

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16-10-9-15(13-6-2-1-3-7-13)18-19(16)12-14-8-4-5-11-17-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOJCKMSDQVKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

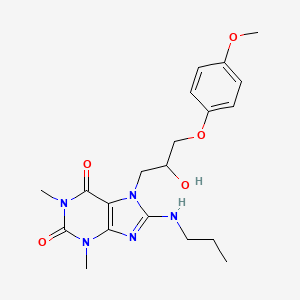

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)

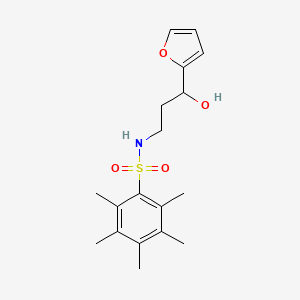

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)

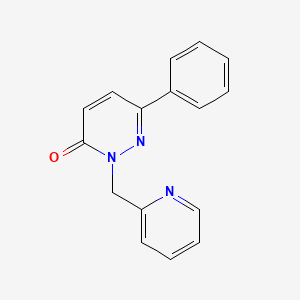

![2-[[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2739887.png)